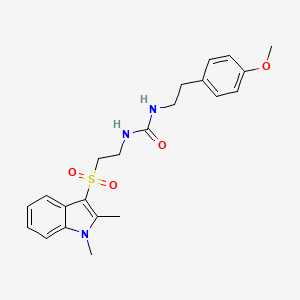

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-16-21(19-6-4-5-7-20(19)25(16)2)30(27,28)15-14-24-22(26)23-13-12-17-8-10-18(29-3)11-9-17/h4-11H,12-15H2,1-3H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHKROBXXKHEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Indole Synthesis via Fischer Indole Methodology

The 1,2-dimethylindole moiety is synthesized via the Fischer indole reaction, a cornerstone in heterocyclic chemistry. Phenylhydrazine reacts with 3-pentanone under acidic conditions (e.g., HCl or H₂SO₄) to yield 2-methylindole. Subsequent N-methylation using methyl iodide in the presence of a base (e.g., potassium carbonate) introduces the 1-methyl group, achieving the 1,2-dimethylindole scaffold. Critical parameters include:

- Temperature : Cyclization proceeds optimally at 80–100°C.

- Acid Catalyst : Concentrated HCl achieves higher regioselectivity for the 3-position compared to milder acids.

- Yield : Reported yields for analogous indole syntheses range from 65% to 78%.

Sulfonylation of the Indole Core

Sulfonyl Group Introduction at C3

The 3-position of 1,2-dimethylindole undergoes electrophilic sulfonylation using ethanesulfonyl chloride in dichloromethane under basic conditions (triethylamine). This step exploits the inherent nucleophilicity of the indole’s 3-position, directing sulfonylation exclusively to this site.

Reaction Conditions :

- Solvent : Dichloromethane (anhydrous)

- Base : Triethylamine (2.2 equiv)

- Temperature : 0°C to room temperature

- Yield : 70–85% (extrapolated from analogous reactions)

Mechanistic Insight :

The reaction proceeds via initial deprotonation of the indole’s 3-position by triethylamine, generating a nucleophilic site that attacks the electrophilic sulfur in ethanesulfonyl chloride. The sulfonylethyl group is introduced as a sodium salt, requiring aqueous workup for isolation.

Functionalization of the Sulfonylethyl Linker

Ethylamine Side Chain Installation

The sulfonylethyl intermediate is functionalized with an amine group through nucleophilic substitution. Treatment with ethylenediamine in dimethylformamide (DMF) at 60°C for 12 hours installs the primary amine, facilitated by the sulfonyl group’s electron-withdrawing effect activating the ethyl chain for substitution.

Optimization Challenges :

- Steric Hindrance : The 1,2-dimethyl groups on the indole necessitate prolonged reaction times (up to 24 hours) for complete conversion.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity compared to chlorinated solvents.

Urea Formation via Isocyanate Coupling

Reaction with 4-Methoxyphenethyl Isocyanate

The final urea bond is forged by reacting the sulfonylethylamine intermediate with 4-methoxyphenethyl isocyanate in toluene at reflux. This step employs the high reactivity of isocyanates toward primary amines, forming the urea linkage without requiring catalysts.

Critical Parameters :

| Parameter | Optimal Value |

|---|---|

| Solvent | Toluene (anhydrous) |

| Temperature | 110°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 50–60% (after purification) |

Purification :

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to remove unreacted isocyanate and byproducts.

Industrial-Scale Optimization Considerations

Catalytic Enhancements and Solvent Recovery

Industrial protocols emphasize catalyst recycling and solvent recovery to improve cost-efficiency. For example:

Byproduct Mitigation Strategies

- Isocyanate Quenching : Residual isocyanate is neutralized with aqueous ethanol to prevent polymerization.

- Temperature Gradients : Gradual heating during urea formation minimizes thermal decomposition of the amine intermediate.

Analytical Characterization and Validation

Spectroscopic Confirmation

- ¹H NMR : Key signals include the indole NH (δ 10.2 ppm, singlet), sulfonylethyl protons (δ 3.4–3.6 ppm, multiplet), and urea NH (δ 6.8 ppm, broad).

- HPLC Purity : >98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Challenges and Alternative Pathways

Competing Reactions in Urea Formation

Parallel formation of biuret byproducts (from amine-isocyanate dimerization) necessitates strict stoichiometric control. Using a 10% excess of amine suppresses this side reaction.

Alternative Sulfonylation Reagents

Methanesulfonyl chloride, while cheaper, results in lower yields (55–60%) due to increased steric bulk compared to ethanesulfonyl chloride.

Applications and Derivative Synthesis

The compound’s urea and sulfonamide functionalities render it a candidate for kinase inhibition studies, particularly in oncology. Derivatives substituting the 4-methoxyphenethyl group with other aryl moieties exhibit modulated binding affinities, as explored in patent WO1993016694A1.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under strong oxidative conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The methoxy group on the phenethyl moiety can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogenating agents or nucleophiles.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. The indole ring may interact with biological receptors, while the sulfonyl and urea groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on sulfonyl-containing compounds, urea derivatives, and indole-based analogs.

Sulfonyl-Containing Compounds

Sulfonyl groups are critical for interactions with enzymes or receptors via hydrogen bonding or π-stacking. Examples from the evidence include:

- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): This triazole derivative shares a sulfonylphenyl group but lacks the urea core. Its synthesis involves α-halogenated ketones and triazoles, suggesting that the target urea compound might require similar coupling strategies for the sulfonyl-ethyl-indole moiety .

- Ethoxy-4-methoxyphenyl sulfonyl derivatives (): A patented thienopyrrole compound with a methylsulfonyl group highlights the role of sulfonyl groups in enhancing metabolic stability. The methoxy substituent in the target compound may similarly improve pharmacokinetics .

Urea Derivatives

Urea-based compounds in the evidence exhibit structural diversity and therapeutic relevance:

- SDZ249665 (): A urea derivative with 4-methoxyphenethyl and tert-butylbenzyl groups. Its design suggests that the 4-methoxyphenethyl group in the target compound could modulate selectivity for hydrophobic binding sites, while the indole sulfonyl group may replace bulkier substituents to reduce steric hindrance .

- A-425619 (): A urea compound with trifluoromethylbenzyl and isoquinolinyl groups. The absence of sulfonyl groups in A-425619 underscores the unique electronic effects introduced by the indole sulfonyl moiety in the target molecule .

Indole-Containing Compounds

Indole derivatives are prevalent in drug discovery due to their mimicry of tryptophan and interactions with aromatic residues:

- 1-(2-Methyl-1H-indol-3-yl)-2(4-methoxy-phenyl)-1,2,3,4-tetrahydro-isoquinoline (): This tetrahydroisoquinoline shares a 4-methoxyphenyl group and indole core with the target compound. Its synthesis via condensation reactions implies that similar methods might apply for constructing the indole sulfonyl-ethyl-urea scaffold .

- 1-(2-Hydroxyethyl)-3-[(2-hydroxyethyl)amino]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione (): While lacking a sulfonyl group, this pyrrole-dione demonstrates the pharmacological versatility of indole-containing structures, particularly in targeting kinases or oxidative stress pathways .

Structural and Functional Analysis

Table 1: Key Structural Features and Hypothesized Effects

Biological Activity

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea, identified by CAS number 946350-98-7, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes an indole moiety, a sulfonyl group, and a urea linkage, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of 429.5 g/mol. The structure includes functional groups that suggest interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O4S |

| Molecular Weight | 429.5 g/mol |

| CAS Number | 946350-98-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonylurea moiety is known to influence the ATP-sensitive potassium channels in pancreatic beta cells, which plays a crucial role in insulin release. This mechanism is vital for its potential hypoglycemic effects.

Additionally, the indole structure allows for interactions with various enzymes and receptors involved in multiple signaling pathways, particularly those associated with cancer and metabolic disorders.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds have been shown to inhibit key enzymes involved in cancer pathways, such as extracellular signal-regulated kinase (ERK). Inhibition of ERK can disrupt cell proliferation and survival signals, indicating potential applications in cancer therapy.

Case Study: ERK Inhibition

A study demonstrated that a related compound effectively inhibited ERK phosphorylation in cancer cell lines, leading to reduced cell viability and increased apoptosis. This suggests that the indole-sulfonamide structure may enhance selectivity for ERK inhibition compared to other similar compounds .

Hypoglycemic Effects

The compound's sulfonylurea component suggests potential use as a hypoglycemic agent. Sulfonylureas are known for their ability to stimulate insulin secretion from pancreatic beta cells. Preliminary studies have indicated that this compound may enhance glucose metabolism and improve insulin sensitivity in diabetic models.

Clinical Implications

The dual action of this compound—targeting both cancer pathways and metabolic regulation—positions it as a promising candidate for further development as a therapeutic agent.

In Vitro Studies

In vitro assays have shown that this compound exhibits dose-dependent inhibition of cell growth in various cancer cell lines. The IC50 values indicate significant potency compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

Structure-Activity Relationship (SAR)

The structural characteristics of the compound play a crucial role in its biological activity. Variations in substituents on the phenyl ring or alterations in the sulfonamide group can significantly impact potency and selectivity against target enzymes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea, and what critical reaction parameters influence yield and purity?

- Methodological Answer : The synthesis involves multi-step organic reactions, including sulfonylation of the indole moiety and subsequent urea bond formation. Key steps include:

- Sulfonylation : Reacting 1,2-dimethylindole with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl ethyl group .

- Urea Formation : Coupling the sulfonylated intermediate with 4-methoxyphenethylamine using carbodiimide-based reagents (e.g., EDCI/HOBt) in DMF at 25–40°C .

- Optimization : Solvent polarity, temperature control, and stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) are critical to minimize side products like hydrolyzed sulfonic acids .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., indole methyl groups at δ 2.4–2.6 ppm) and sulfonyl/urea linkages .

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ at m/z ~470) .

- Solubility : LogP calculations (e.g., ~3.5 via XLogP3) and experimental determination in DMSO/PBS mixtures to guide in vitro assay design .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s biological targets and mechanisms of action?

- Methodological Answer :

- Target Fishing : Use computational tools (e.g., molecular docking with AutoDock Vina) to prioritize kinases or GPCRs, leveraging structural analogs like glimepiride (a sulfonylurea antidiabetic agent) .

- In Vitro Assays : Screen against panels of enzymes (e.g., tyrosine kinases) or ion channels (e.g., TRPC) using fluorescence-based activity assays .

- Mechanistic Studies : Employ siRNA knockdown or CRISPR-Cas9 models to validate target involvement in pathways like apoptosis or glucose metabolism .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Model Comparison : Compare potency in immortalized cell lines (e.g., HEK293) versus primary cells to assess cell-type specificity .

- Dose-Response Curves : Use Hill slope analysis to differentiate true target engagement from off-target effects (e.g., EC₅₀ shifts in calcium flux assays) .

- Orthogonal Validation : Cross-validate findings with techniques like SPR (surface plasmon resonance) for binding affinity or metabolomics for pathway modulation .

Q. What approaches optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., demethylation of the methoxyphenyl group) .

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility and bioavailability .

- Pharmacokinetic Modeling : Apply PBPK models to predict tissue distribution and half-life adjustments based on logD and plasma protein binding (%) .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer :

- Batch Documentation : Record detailed reaction logs (e.g., lot numbers of reagents, humidity/temperature during synthesis) .

- Reference Standards : Use in-house NMR/MS-validated standards for QC checks in biological assays .

- Open Science Tools : Share synthetic protocols via platforms like Zenodo or protocols.io to mitigate variability .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in complex biological systems?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., four-parameter logistic curve) using software like GraphPad Prism .

- Multivariate Analysis : Apply PCA (principal component analysis) to untangle synergistic/antagonistic effects in multi-target scenarios .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | ~470 g/mol (HRMS) | |

| LogP (Predicted) | 3.5 (XLogP3) | |

| Solubility in PBS | <10 µM (requires DMSO co-solvent) | |

| Plasma Protein Binding | 92% (predicted via QSAR) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.